molecular formula C6H11NO B086181 Butyrylethyleneimine CAS No. 10431-86-4

Butyrylethyleneimine

Cat. No. B086181
CAS RN: 10431-86-4
M. Wt: 113.16 g/mol
InChI Key: UFWIDNCIQKQRIJ-UHFFFAOYSA-N
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Description

Butyrylethyleneimine is a chemical compound with the registry number 10431-86-4 . It is indexed under Aziridines in the MeSH Supplementary Concept Data .


Molecular Structure Analysis

The molecular weight of Butyrylethyleneimine is 113.15764 g/mol and its molecular formula is C6H11NO . For a more detailed analysis of the molecular structure, techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used .


Physical And Chemical Properties Analysis

Butyrylethyleneimine has a molecular weight of 113.15764 g/mol and a molecular formula of C6H11NO . Its physical and chemical properties can be analyzed using various techniques, including melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .

Scientific Research Applications

  • Liquid Crystalline Perylene Diimides : Butyrylethyleneimine derivatives have been used in the synthesis of polyoxyethylene-substituted perylene-3,4,9,10-tetracarboxyldiimides. These compounds exhibit liquid crystalline properties at a wide range of temperatures, including room temperature. Their unique physical and photophysical properties are important for applications in electroactive and photovoltaic devices (Cormier & Gregg, 1998).

  • Higher Rylene Chromophores : Butyrylethyleneimine-based compounds contribute to the advancement of rylene diimide dyes, which are significant in fields like organic electronics, biochemistry, photophysics, and supramolecular chemistry. The properties of these dyes, including their unique optical, electrochemical, and electronic characteristics, are crucial for various applications (Chen, Li, & Müllen, 2014).

  • Regioisomers of Diphenoxy and Dipyrrolidinyl Substituted Perylene Diimides : Research on Butyrylethyleneimine derivatives involves the study of regioisomers of perylene diimide dyes, which are critical for understanding their electrochemical and optical properties. These studies are essential for developing materials with improved properties for various applications (Dubey, Efimov, & Lemmetyinen, 2011).

  • Aggregation, Acidochromicity, and Metallochromicity : Butyrylethyleneimine derivatives in poly(aryleneethynylene) exhibit significant changes in photophysical properties in response to external stimuli like pH and metal cations. This makes them useful for potential detection of a wide range of metal cations (Seehafer, Bender, & Bunz, 2014).

  • Ionic Liquid Microemulsions : The use of butyrylethyleneimine derivatives in the formation of nonaqueous microemulsions with ionic liquids demonstrates their potential in creating novel materials with unique properties (Gao et al., 2006).

  • High-Performance N-Channel Semiconductors : Butyrylethyleneimine-based rylene dyes are emerging as key materials for high-performance n-channel organic semiconducting materials due to their enhanced solubility, chemical and thermal stabilities, and electron-transporting properties (Jiang, Li, & Wang, 2014).

  • Organic Electronics Applications : These derivatives are promising candidates for various organic electronics applications due to their high electron mobilities and stability. They are particularly relevant in the fabrication of organic p-n junctions, photovoltaic cells, and field-effect transistors (Zhan et al., 2011).

properties

IUPAC Name

1-(aziridin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-3-6(8)7-4-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIDNCIQKQRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146382
Record name Butyrylethyleneimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyrylethyleneimine

CAS RN

10431-86-4
Record name Butyrylethyleneimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010431864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyrylethyleneimine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80702
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyrylethyleneimine
Source EPA DSSTox
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Record name 1-BUTYRYLAZIRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Hooson, P Grasso, SD Gangolli - British Journal of Cancer, 1971 - nature.com
… A more severe infiltrate, predominantly lymphocytic and mononuclear in character, had occurred with butyrylethyleneimine. At this stage the size of the lesion had increased and …
Number of citations: 16 www.nature.com
GM Badger - British Journal of Cancer, 1956 - ncbi.nlm.nih.gov
The carcinogenic hydrocarbons have been very extensively studied from several different points of view. Many problems still await solution, but the relationship between chemical …
Number of citations: 14 www.ncbi.nlm.nih.gov
AL Walpole, DC Roberts, FL Rose… - British Journal of …, 1954 - ncbi.nlm.nih.gov
… sarcomata appeared in ten of thetwelve rats given butyrylethyleneimine (8), in four of thegroup … The yield of local tumours obtained with butyrylethyleneimine given in water was compar…
Number of citations: 128 www.ncbi.nlm.nih.gov
J Hooson, P Grasso - Experientia, 1970 - Springer
… butyrylethyleneimine (BEI), were dissolved in water and administered in a dose of 0.2 ml of 0.1%, 0.1 ml of 0.5~o and 0.5 ml of a 2~o solution respectively, to a group of 40 rats per …
Number of citations: 4 link.springer.com

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